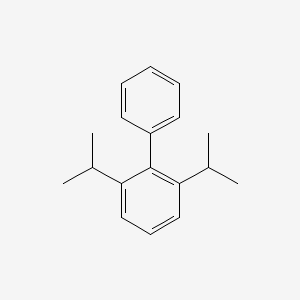
2,6-Diisopropylbiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diisopropylbiphenyl is an organic compound with the molecular formula C18H22 It is a biphenyl derivative where two isopropyl groups are attached to the 2 and 6 positions of the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diisopropylbiphenyl typically involves the alkylation of biphenyl with isopropyl halides in the presence of a strong base. One common method is the Friedel-Crafts alkylation, where biphenyl reacts with isopropyl chloride in the presence of aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic processes. For instance, the oxidation of 4,4’-diisopropylbiphenyl using copper(II) chloride and tetrabutylammonium bromide as catalysts has been investigated . This method involves the use of oxygen as the oxidant and is carried out at elevated temperatures and pressures to achieve high yields.
化学反応の分析
Types of Reactions: 2,6-Diisopropylbiphenyl undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as copper(II) chloride and tetrabutylammonium bromide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced.
Major Products:
Oxidation: The major products of oxidation include hydroperoxides, alcohols, and ketones.
Reduction: Reduction typically yields the corresponding dihydro derivatives.
Substitution: Substitution reactions yield various halogenated or alkylated biphenyl derivatives.
科学的研究の応用
2,6-Diisopropylbiphenyl has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and nanocomposites.
作用機序
The mechanism of action of 2,6-Diisopropylbiphenyl involves its interaction with various molecular targets. For instance, in catalytic processes, it acts as a ligand that coordinates with metal centers, influencing the reactivity and selectivity of the catalyst. The steric and electronic effects of the isopropyl groups play a crucial role in determining the compound’s behavior in chemical reactions .
類似化合物との比較
2,6-Diisopropylnaphthalene: Similar in structure but with a naphthalene core instead of biphenyl.
2,6-Diisopropylphenol: Known for its use as an anesthetic (propofol) and has similar steric properties.
Uniqueness: 2,6-Diisopropylbiphenyl is unique due to its biphenyl core, which provides a rigid and planar structure, making it suitable for applications in materials science and catalysis. The presence of isopropyl groups enhances its solubility and reactivity compared to other biphenyl derivatives .
特性
CAS番号 |
262606-64-4 |
|---|---|
分子式 |
C18H22 |
分子量 |
238.4 g/mol |
IUPAC名 |
2-phenyl-1,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C18H22/c1-13(2)16-11-8-12-17(14(3)4)18(16)15-9-6-5-7-10-15/h5-14H,1-4H3 |
InChIキー |
MLFWXVRBZVVUTK-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9,10-Anthracenedione, 1-[(4-butylphenyl)amino]-](/img/structure/B12686201.png)












